molecular formula C12H10O2S B596051 2-(2-Methylthiophenyl)benzoic acid CAS No. 186295-30-7

2-(2-Methylthiophenyl)benzoic acid

Cat. No.: B596051
CAS No.: 186295-30-7
M. Wt: 218.27 g/mol
InChI Key: VVYSHUBEEYYGJK-UHFFFAOYSA-N
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Description

2-(2-Methylthiophenyl)benzoic acid, also known by its IUPAC name 2’-methylsulfanyl-[1,1’-biphenyl]-2-carboxylic acid, is an organic compound with the molecular formula C14H12O2S . This compound is characterized by the presence of a benzoic acid moiety substituted with a 2-methylthiophenyl group. It is commonly used in various chemical and industrial applications due to its unique structural properties.

Scientific Research Applications

2-(2-Methylthiophenyl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Preparation Methods

The synthesis of 2-(2-Methylthiophenyl)benzoic acid can be achieved through several methods. One common synthetic route involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance. Industrial production methods may involve similar coupling reactions, optimized for large-scale synthesis.

Chemical Reactions Analysis

2-(2-Methylthiophenyl)benzoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

2-(2-Methylthiophenyl)benzoic acid can be compared with other similar compounds, such as:

These comparisons highlight the unique properties of this compound, such as its sulfur-containing functional group, which imparts distinct chemical and biological characteristics.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(2-Methylthiophenyl)benzoic acid involves the introduction of a methylthiophene group onto a benzoic acid molecule.", "Starting Materials": [ "Benzoic acid", "2-Methylthiophene", "Sodium hydroxide", "Sodium hydride", "Dimethylformamide", "Chloroacetic acid", "Hydrochloric acid", "Ethanol" ], "Reaction": [ "1. Dissolve 2-Methylthiophene in dry dimethylformamide.", "2. Add sodium hydride to the solution and stir for 30 minutes.", "3. Add chloroacetic acid to the solution and stir for 2 hours.", "4. Add benzoic acid to the solution and stir for 4 hours.", "5. Add hydrochloric acid to the solution to adjust the pH to 2.", "6. Filter the resulting solid and wash with ethanol.", "7. Dry the solid to obtain 2-(2-Methylthiophenyl)acetic acid.", "8. Dissolve 2-(2-Methylthiophenyl)acetic acid in ethanol.", "9. Add sodium hydroxide to the solution and stir for 2 hours.", "10. Acidify the solution with hydrochloric acid to obtain 2-(2-Methylthiophenyl)benzoic acid." ] }

CAS No.

186295-30-7

Molecular Formula

C12H10O2S

Molecular Weight

218.27 g/mol

IUPAC Name

2-(2-methylthiophen-3-yl)benzoic acid

InChI

InChI=1S/C12H10O2S/c1-8-9(6-7-15-8)10-4-2-3-5-11(10)12(13)14/h2-7H,1H3,(H,13,14)

InChI Key

VVYSHUBEEYYGJK-UHFFFAOYSA-N

SMILES

CSC1=CC=CC=C1C2=CC=CC=C2C(=O)O

Canonical SMILES

CC1=C(C=CS1)C2=CC=CC=C2C(=O)O

Synonyms

2-(2-Methylthiophenyl)benzoic acid

Origin of Product

United States

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